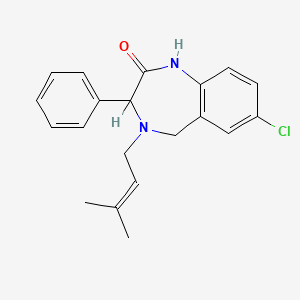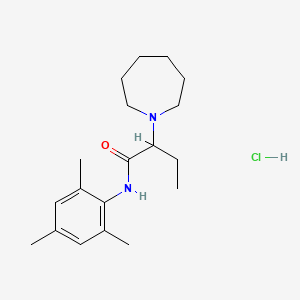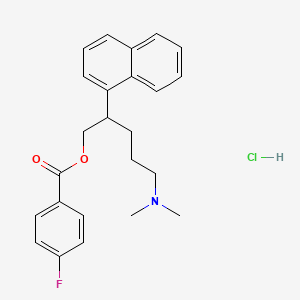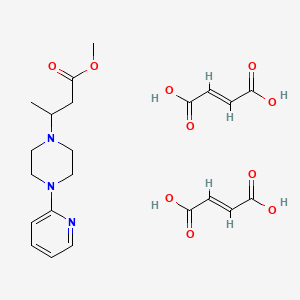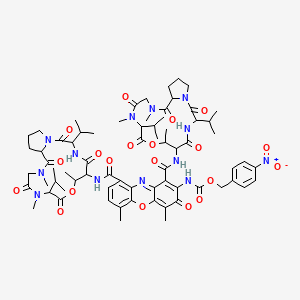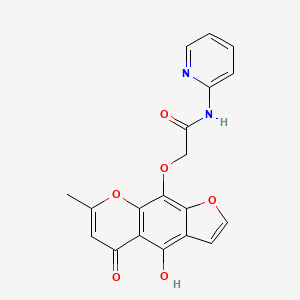
Acetamide, 2-((4-hydroxy-7-methyl-5-oxo-5H-furo(3,2-g)(1)benzopyran-9-yl)oxy)-N-2-pyridinyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetamide, 2-((4-hydroxy-7-methyl-5-oxo-5H-furo(3,2-g)(1)benzopyran-9-yl)oxy)-N-2-pyridinyl- is a complex organic compound that belongs to the class of acetamides. This compound is characterized by its unique molecular structure, which includes a furobenzopyran ring system and a pyridinyl group. Compounds of this nature are often studied for their potential biological and pharmacological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, 2-((4-hydroxy-7-methyl-5-oxo-5H-furo(3,2-g)(1)benzopyran-9-yl)oxy)-N-2-pyridinyl- typically involves multi-step organic reactions. The process may start with the preparation of the furobenzopyran core, followed by the introduction of the pyridinyl group through nucleophilic substitution or coupling reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scalable synthetic routes that ensure cost-effectiveness and efficiency. Techniques such as continuous flow chemistry and automated synthesis may be employed to produce large quantities of the compound with consistent quality.
Analyse Chemischer Reaktionen
Types of Reactions
Acetamide, 2-((4-hydroxy-7-methyl-5-oxo-5H-furo(3,2-g)(1)benzopyran-9-yl)oxy)-N-2-pyridinyl- can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The pyridinyl group can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as pH, temperature, and solvent choice are crucial for the success of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be studied for its potential effects on cellular processes. Its interactions with various biomolecules can provide insights into its biological activity.
Medicine
In medicine, Acetamide, 2-((4-hydroxy-7-methyl-5-oxo-5H-furo(3,2-g)(1)benzopyran-9-yl)oxy)-N-2-pyridinyl- may be investigated for its potential therapeutic properties. Compounds with similar structures have been explored for their anti-inflammatory, antioxidant, and anticancer activities.
Industry
In the industrial sector, this compound can be used in the development of new materials or as a precursor for the synthesis of specialty chemicals.
Wirkmechanismus
The mechanism of action of Acetamide, 2-((4-hydroxy-7-methyl-5-oxo-5H-furo(3,2-g)(1)benzopyran-9-yl)oxy)-N-2-pyridinyl- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through these interactions, leading to changes in cellular functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Acetamide, N-(4-hydroxyphenyl)-: Known for its analgesic and antipyretic properties.
Acetamide, N-(2-pyridinyl)-: Studied for its potential anti-inflammatory effects.
Acetamide, N-(4-methylphenyl)-: Explored for its antimicrobial activity.
Uniqueness
Acetamide, 2-((4-hydroxy-7-methyl-5-oxo-5H-furo(3,2-g)(1)benzopyran-9-yl)oxy)-N-2-pyridinyl- stands out due to its unique furobenzopyran ring system, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
130919-28-7 |
|---|---|
Molekularformel |
C19H14N2O6 |
Molekulargewicht |
366.3 g/mol |
IUPAC-Name |
2-(4-hydroxy-7-methyl-5-oxofuro[3,2-g]chromen-9-yl)oxy-N-pyridin-2-ylacetamide |
InChI |
InChI=1S/C19H14N2O6/c1-10-8-12(22)15-16(24)11-5-7-25-17(11)19(18(15)27-10)26-9-14(23)21-13-4-2-3-6-20-13/h2-8,24H,9H2,1H3,(H,20,21,23) |
InChI-Schlüssel |
ZWNYSBDYTJVSSH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=O)C2=C(O1)C(=C3C(=C2O)C=CO3)OCC(=O)NC4=CC=CC=N4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




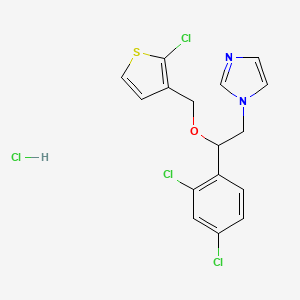
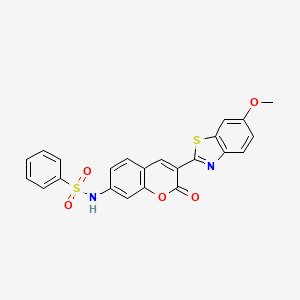

![[(3S,3aR,6S,6aS)-3-[3-(2,3-dimethoxyphenoxy)propylamino]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12744655.png)
